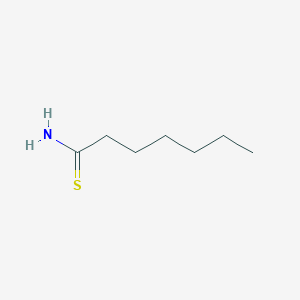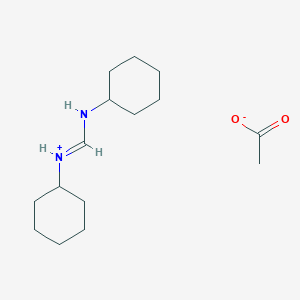
(NE)-N-benzylidene-4-chlorobenzenesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-benzylidene-4-chlorobenzenesulfinamide is an organic compound that belongs to the class of sulfinamides These compounds are characterized by the presence of a sulfinamide group, which consists of a sulfur atom bonded to a nitrogen atom and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-benzylidene-4-chlorobenzenesulfinamide typically involves the reaction of 4-chlorobenzenesulfinyl chloride with benzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfinamide group can undergo oxidation to form sulfonamides.
Reduction: Reduction of the sulfinamide group can yield sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
(NE)-N-benzylidene-4-chlorobenzenesulfinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (NE)-N-benzylidene-4-chlorobenzenesulfinamide involves its interaction with various molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzylidene-4-chlorobenzenesulfonamide
- N-benzylidene-4-chlorobenzenesulfide
- N-benzylidene-4-chlorobenzenesulfoxide
Uniqueness
(NE)-N-benzylidene-4-chlorobenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical and biological properties. Compared to sulfonamides and sulfides, sulfinamides have different reactivity and stability, making them valuable in specific applications.
Propiedades
Número CAS |
53075-89-1 |
|---|---|
Fórmula molecular |
C13H10ClNOS |
Peso molecular |
263.74 g/mol |
Nombre IUPAC |
(NE)-N-benzylidene-4-chlorobenzenesulfinamide |
InChI |
InChI=1S/C13H10ClNOS/c14-12-6-8-13(9-7-12)17(16)15-10-11-4-2-1-3-5-11/h1-10H/b15-10+ |
Clave InChI |
MKVXSMXZWFZBKO-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/S(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=NS(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


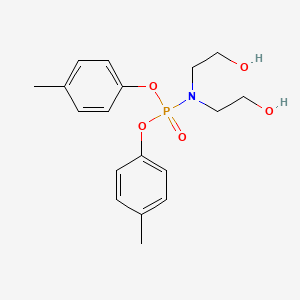

![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
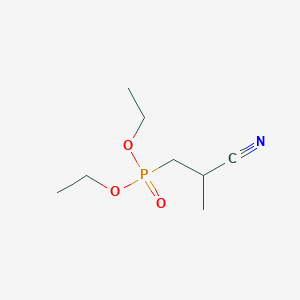
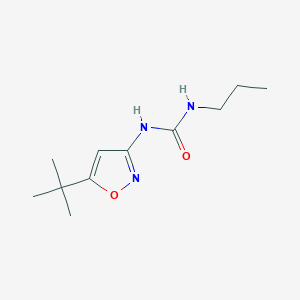
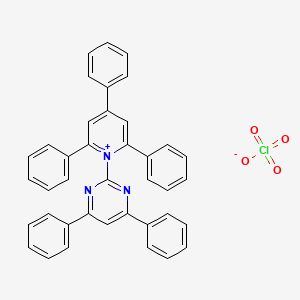
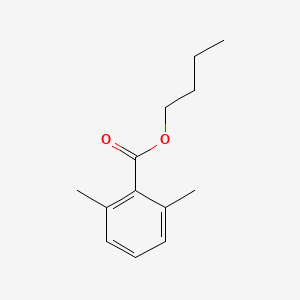

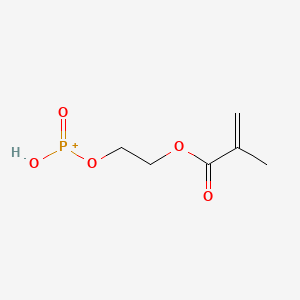

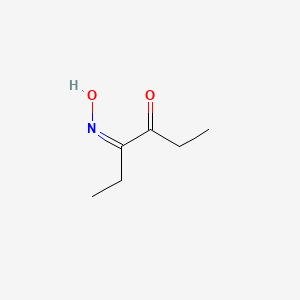
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
